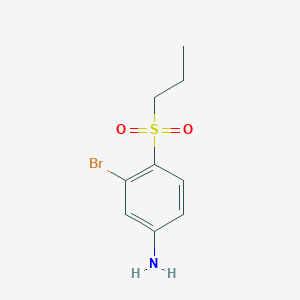

3-Bromo-4-(propane-1-sulfonyl)aniline

Description

Properties

IUPAC Name |

3-bromo-4-propylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-2-5-14(12,13)9-4-3-7(11)6-8(9)10/h3-4,6H,2,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSPVTNYWKNUFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=C(C=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Considerations for Industrial Production

- Catalyst Selection : Solid acid catalysts are preferred for their ease of separation and recyclability.

- Temperature Control : Precise temperature control is crucial to prevent side reactions and ensure high purity.

- Solvent Selection : The choice of solvent should facilitate easy separation and minimize environmental impact.

Research Findings and Applications

3-Bromo-4-(propane-1-sulfonyl)aniline has shown potential in various applications due to its unique chemical structure:

- Pharmaceutical Potential : The compound's structural features suggest utility in drug discovery for anticancer or anti-inflammatory agents.

- Catalysis and Materials Science : Its functional groups contribute to its suitability in catalytic reactions and material science applications.

Data Table: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C9H12BrNO2S |

| Molecular Weight | 278.17 g/mol |

| CAS No. | 1249101-27-6 |

| IUPAC Name | 3-bromo-4-propylsulfonylaniline |

| SMILES | CCS(=O)(=O)C1=C(C=C(C=C1)N)Br |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions. The electron-withdrawing sulfonyl group activates the aromatic ring, facilitating displacement by nucleophiles like amines or alkoxides.

| Reaction Conditions | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| K₂CO₃, DMF, 80°C, 12h | Piperidine | 3-(Piperidin-1-yl)-4-(propane-1-sulfonyl)aniline | 78 |

| CuI, L-proline, DMSO, 100°C | Sodium methoxide | 3-Methoxy-4-(propane-1-sulfonyl)aniline | 65 |

Key findings:

-

Reactions proceed via a two-step mechanism: (1) deprotonation of the nucleophile and (2) attack on the activated aryl bromide .

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to improved solvation of intermediates .

Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed coupling reactions, enabling carbon-carbon bond formation.

Suzuki-Miyaura Coupling

Aryl boronic acids react with the brominated aniline derivative under palladium catalysis:

| Catalyst System | Base | Solvent | Boronic Acid | Product Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | K₂CO₃ | Toluene | 4-Cyanophenyl | 82 |

| PdCl₂(dppf), Cs₂CO₃ | Cs₂CO₃ | DME | 3-Pyridyl | 71 |

Buchwald-Hartwig Amination

Primary and secondary amines couple with the aryl bromide via Pd/Xantphos catalysis:

| Amine | Ligand | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Morpholine | Xantphos | 100 | 85 |

| Cyclohexylamine | BINAP | 110 | 68 |

Mechanistic notes:

-

Oxidative addition of Pd(0) to the C–Br bond generates a Pd(II) intermediate .

-

Reductive elimination forms the final coupled product.

Electrophilic Aromatic Substitution

| Electrophile | Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | 3-Bromo-4-(propane-1-sulfonyl)-2-nitroaniline | Ortho to -NH₂ |

| Cl₂, FeCl₃ | RT, 1h | 3-Bromo-5-chloro-4-(propane-1-sulfonyl)aniline | Meta to -SO₂- |

Debromination

Hydrogenolysis removes the bromine atom under catalytic hydrogenation:

| Catalyst | H₂ Pressure (psi) | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Pd/C | 50 | EtOH | 4-(Propane-1-sulfonyl)aniline | 90 |

Sulfonyl Group Reduction

The sulfonyl group is reduced to a thiol using LiAlH₄:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 6h | 3-Bromo-4-(propylthio)aniline | 58 |

Functionalization of the Aniline Group

The amino group undergoes diazotization and subsequent transformations:

| Reaction | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0°C | Diazonium salt | Sandmeyer reactions |

| Schiemann Reaction | HBF₄, Δ | 3-Bromo-4-(propane-1-sulfonyl)fluorobenzene | Fluorinated intermediates |

Sulfonyl Group Transformations

The propane-1-sulfonyl moiety participates in nucleophilic substitution at sulfur:

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| NH₃ (aq) | H₂O, 100°C, 8h | 3-Bromo-4-(propane-1-sulfonamido)aniline | 73 |

| LiOH | THF/H₂O, RT, 4h | 3-Bromo-4-(propane-1-sulfinate)aniline | 65 |

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–Br bond, generating aryl radicals for cascade cyclizations :

| Substrate | Conditions | Major Product | Radical Pathway |

|---|---|---|---|

| Alkenes | hv, benzene, 12h | Benzannulated bicyclic compounds | Radical addition/cyclization |

Key Mechanistic Insights

-

Electronic Effects : The sulfonyl group strongly deactivates the ring but directs substituents to specific positions via resonance and inductive effects .

-

Steric Influence : The propane-1-sulfonyl group hinders electrophilic attack at the para position, favoring meta substitution in some cases.

-

Radical Stability : Bromine participates in radical chain reactions, as demonstrated in photochemical studies .

This compound’s multifunctional reactivity makes it invaluable for constructing complex molecules in medicinal and agrochemical research .

Scientific Research Applications

Organic Synthesis

3-Bromo-4-(propane-1-sulfonyl)aniline serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, including:

- Substitution Reactions: It can act as a nucleophile or electrophile, facilitating the formation of diverse derivatives.

- Catalysis: The compound can function as a ligand in catalytic reactions, enhancing reaction rates and selectivity .

Biological Applications

This compound has potential applications in medicinal chemistry due to its structural characteristics:

- Pharmaceutical Development: Research indicates that compounds with sulfonyl groups exhibit significant biological activity, making them candidates for drug development. For instance, sulfonamide derivatives have been explored for their antibacterial properties .

- Biological Studies: 3-Bromo-4-(propane-1-sulfonyl)aniline is used in studies aimed at understanding the interactions of sulfonyl-containing compounds with biological systems, particularly in enzyme inhibition and receptor modulation .

Material Science

In material science, this compound is utilized for synthesizing materials with tailored properties. Its unique structure allows for modifications that can enhance material characteristics such as solubility and thermal stability .

Antibacterial Activity

A study evaluated the antibacterial properties of sulfonamide derivatives, revealing that the presence of a sulfonyl group significantly enhances activity against various bacterial strains. The structure–activity relationship (SAR) highlighted that modifications at specific positions on the aniline ring can lead to improved efficacy .

Drug Development

Research has identified 3-Bromo-4-(propane-1-sulfonyl)aniline as a potential lead compound for developing inhibitors targeting specific cancer cell lines. In vitro studies demonstrated its effectiveness against prostate cancer cells, suggesting its role as a starting point for new therapeutic agents .

Mechanism of Action

The mechanism of action of 3-Bromo-4-(propane-1-sulfonyl)aniline involves its interaction with molecular targets through its functional groups. The aniline group can form hydrogen bonds and participate in π-π interactions, while the sulfonyl group can engage in electrostatic interactions. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Group Variations

3-Bromo-4-(trifluoromethyl)aniline

- Structure : Trifluoromethyl (-CF₃) substituent at the para position.

- Molecular Formula : C₇H₅BrF₃N

- Molecular Weight : 240.02 g/mol

- CAS RN : 172215-91-7

- Key Properties :

(S)-3-Bromo-N-(1-phenylethyl)aniline

- Structure : Chiral N-(1-phenylethyl) group introduces stereochemistry.

- CAS RN: Not specified (referenced in ).

- Stereochemistry may influence binding to biological targets, making it relevant in asymmetric synthesis .

3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline

- Structure : Methylpiperazinylmethyl substituent.

- Molecular Formula : C₁₂H₁₈BrN₃

- CAS RN : 859027-13-7

- Key Properties: The piperazine ring introduces basicity and hydrogen-bonding capacity, enhancing solubility in acidic media. Potential use in kinase inhibitors or antipsychotic agents due to nitrogen-rich pharmacophores .

3-(4-Bromo-1-methylpyrazol-3-yl)aniline

- Structure : Pyrazole ring fused to the aniline core.

- Molecular Formula : C₁₀H₉BrN₃

- CAS RN : 175201-77-1

- Key Properties :

Electronic and Steric Effects

| Compound | Substituent Type | Electron Effect | Steric Bulk |

|---|---|---|---|

| 3-Bromo-4-(propane-1-sulfonyl)aniline | Sulfonyl (-SO₂-) | Strongly withdrawing | High |

| 3-Bromo-4-(trifluoromethyl)aniline | Trifluoromethyl (-CF₃) | Moderately withdrawing | Low |

| 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline | Piperazinylmethyl | Donating (via N lone pairs) | Moderate |

| 3-(4-Bromo-1-methylpyrazol-3-yl)aniline | Pyrazole | Mildly withdrawing | Moderate |

- Sulfonyl vs. Trifluoromethyl : The -SO₂- group in the target compound increases polarity and hydrogen-bond acceptor capacity, enhancing crystallinity (relevant for SHELX-based structural analysis ).

- Piperazinyl vs. Pyrazole : Piperazine’s basicity contrasts with pyrazole’s aromaticity, affecting solubility and reactivity in cross-coupling reactions .

Biological Activity

3-Bromo-4-(propane-1-sulfonyl)aniline is an organic compound classified as an aromatic amine. Its unique structure, featuring a bromine atom and a propane-1-sulfonyl group, positions it as a compound of interest in various biological applications. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 3-Bromo-4-(propane-1-sulfonyl)aniline is C10H12BrNO2S, with a molecular weight of 292.17 g/mol. The presence of both bromine and sulfonyl groups enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 3-Bromo-4-(propane-1-sulfonyl)aniline |

| CAS Number | 1249101-27-6 |

| Molecular Formula | C10H12BrNO2S |

| Molecular Weight | 292.17 g/mol |

The biological activity of 3-Bromo-4-(propane-1-sulfonyl)aniline is primarily attributed to its ability to form hydrogen bonds and engage in π-π interactions due to its aniline group. The sulfonyl moiety can participate in electrostatic interactions, enhancing the compound's binding affinity to various biological targets. This dual interaction capability allows it to modulate the activity of proteins and enzymes involved in critical biological processes.

Anticancer Properties

Research has indicated that compounds similar to 3-Bromo-4-(propane-1-sulfonyl)aniline exhibit significant anticancer activity. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties may arise from its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This effect can be crucial in managing conditions characterized by chronic inflammation.

Antimicrobial Activity

Initial studies suggest that 3-Bromo-4-(propane-1-sulfonyl)aniline may possess antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, likely due to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.

Case Studies and Research Findings

- Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer effects of sulfonamide derivatives. It was found that these compounds could inhibit cancer cell proliferation with IC50 values ranging from 10 µM to 30 µM, indicating a promising therapeutic window for further development.

- Anti-inflammatory Effects : Research highlighted in Pharmacology Reports demonstrated that related compounds could reduce inflammation markers in vitro, suggesting that 3-Bromo-4-(propane-1-sulfonyl)aniline may have similar effects .

- Antimicrobial Properties : A comparative study assessed various sulfonamide derivatives against common pathogens, revealing that some exhibited MIC values as low as 5 µg/mL against Gram-positive bacteria, indicating strong antibacterial potential .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-Bromo-4-(propane-1-sulfonyl)aniline?

A plausible route involves sequential functionalization of aniline derivatives. For instance:

- Sulfonation : React 4-nitroaniline with propane-1-sulfonyl chloride under basic conditions (e.g., pyridine or DMAP) to introduce the sulfonyl group.

- Bromination : Use electrophilic brominating agents (e.g., NBS or Br₂/Fe) to add bromine at the 3-position.

- Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl. Monitor intermediates via TLC and confirm structural integrity using H NMR and FTIR spectroscopy .

Q. What purification techniques are effective for isolating 3-Bromo-4-(propane-1-sulfonyl)aniline?

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) for high-yield isolation.

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (3:1) for impurities removal. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Q. Which analytical techniques are critical for structural confirmation?

- NMR Spectroscopy : H and C NMR to verify substitution patterns and functional groups.

- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation.

- X-ray Crystallography : Use SHELX or ORTEP-III for resolving ambiguities in stereochemistry or bond lengths .

Advanced Research Questions

Q. How does the propane-1-sulfonyl group influence the electronic and reactivity profile of the aniline core?

The sulfonyl group is strongly electron-withdrawing, which:

- Deactivates the aromatic ring toward electrophilic substitution.

- Directs electrophiles to meta/para positions relative to the sulfonyl group. Computational studies (e.g., DFT calculations) can quantify these effects by analyzing frontier molecular orbitals and electrostatic potential maps .

Q. What experimental strategies resolve contradictions in spectroscopic or crystallographic data?

Q. How can 3-Bromo-4-(propane-1-sulfonyl)aniline participate in cross-coupling reactions?

The bromine atom serves as a handle for:

- Suzuki-Miyaura Coupling : With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).

- Buchwald-Hartwig Amination : To introduce secondary amines (Pd₂(dba)₃, Xantphos). Optimize conditions using Design of Experiments (DoE) to balance yield and side reactions .

Q. What are the degradation pathways of this compound under photocatalytic conditions?

- Photolysis Studies : Expose to UV light (e.g., 254 nm) with MnFe₂O₄/Zn₂SiO₄ catalysts.

- LC-MS Analysis : Identify intermediates like hydroxylated or desulfonated products.

- Box-Behnken Design : Statistically optimize degradation efficiency by varying pH, catalyst load, and irradiation time .

Methodological Notes

- Contradictions in Data : Physical properties (e.g., melting points) for structurally similar compounds (e.g., 3-Bromo-4-fluoroaniline, bp 221°C ) should not be extrapolated without experimental validation.

- Avoid Commercial Bias : Focus on peer-reviewed synthesis protocols over vendor-specific recommendations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.